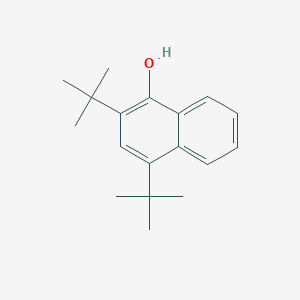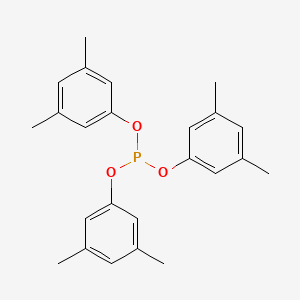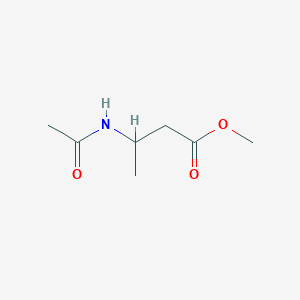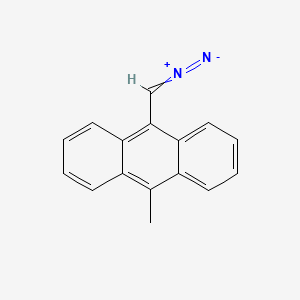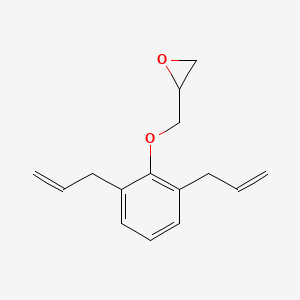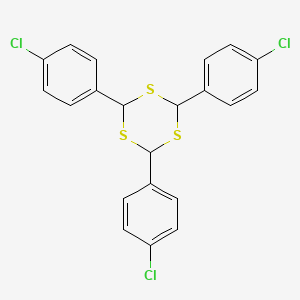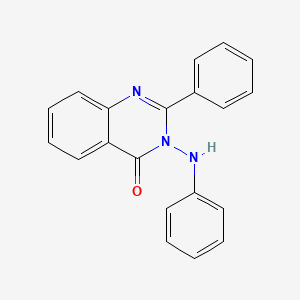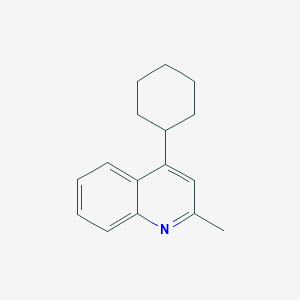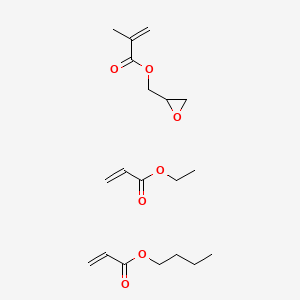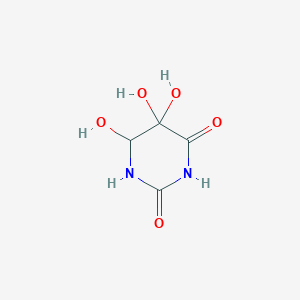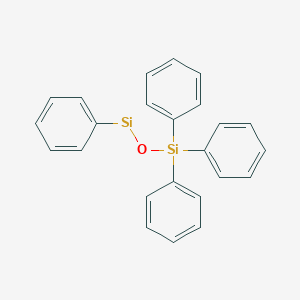
Tetraphenyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenyldisiloxane is an organosilicon compound with the chemical formula ( \text{(C}_6\text{H}_5\text{)}_2\text{SiOSi(C}_6\text{H}_5\text{)}_2 ). It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphenyldisiloxane can be synthesized through the hydrolysis of methyldiphenylethoxysilane in the presence of a base such as lithium hydroxide. The reaction involves heating the mixture to around 100°C for several hours, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the controlled hydrolysis of organosilicon precursors under specific conditions to ensure high yield and purity. The process may include additional steps such as purification and distillation to remove any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: this compound can participate in substitution reactions where phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Various halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetraphenyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which tetraphenyldisiloxane exerts its effects involves interactions with various molecular targets. Its silicon-oxygen bonds provide unique reactivity, allowing it to participate in a range of chemical processes. The pathways involved include the formation of hydrogen bonds and coordination with metal ions, which can influence its behavior in different environments .
Comparación Con Compuestos Similares
Hexaphenyldisiloxane: Similar in structure but with six phenyl groups.
Tetraphenyldisiloxane-1,3-diol: Contains hydroxyl groups, making it more reactive in certain conditions.
Diphenyldisiloxane: Contains fewer phenyl groups, resulting in different chemical properties.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and silicon-oxygen bonds, which confer distinct stability and reactivity. Its ability to undergo various chemical transformations while maintaining stability makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C24H20OSi2 |
|---|---|
Peso molecular |
380.6 g/mol |
InChI |
InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26-25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
RDHGXIIFWQANAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



